molecular formula C9H10O2S B086505 (Benzylthio)acetic acid CAS No. 103-46-8

(Benzylthio)acetic acid

Cat. No. B086505
CAS RN: 103-46-8
M. Wt: 182.24 g/mol
InChI Key: AWLVTQRRKPBQEQ-UHFFFAOYSA-N
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Description

(Benzylthio)acetic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in material science and catalysis. It has been synthesized with a considerable yield and has been subjected to various analyses to understand its structure, reactivity, and thermal properties.

Synthesis Analysis

The synthesis of this compound is achieved from benzyl chloride and thiourea, resulting in a 78% yield. Crystals of this compound are grown by the slow solvent evaporation technique from pure methanol, which facilitates the analysis of its molecular and crystal structure through X-ray diffraction techniques (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Molecular Structure Analysis

The molecular structure of this compound has been thoroughly investigated using single-crystal X-ray and powder diffraction techniques. The acid molecule adopts a bent conformation in the solid state, with the crystal structure stabilized by a variety of intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts. This detailed structural analysis provides insight into the compound’s potential interaction sites for further chemical reactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Reactions and Properties

This compound demonstrates interesting reactivity, particularly in forming noncovalent-bonded supramolecular frameworks when co-crystallized with various compounds, such as L-proline, D-proline, DL-proline, isonicotinamide, and tryptamine. These reactions result in crystalline compounds with varying stoichiometries and intermolecular interactions, highlighting the versatility of this compound in supramolecular chemistry (Sienkiewicz-Gromiuk & Drzewiecka-Antonik, 2022).

Physical Properties Analysis

The physical properties of this compound, including its melting points and thermal decomposition behavior, have been analyzed through thermogravimetry (TG) and differential scanning calorimetry (DSC). The thermal decomposition of the obtained material takes place above 150°C, indicating its stability under a wide range of temperatures (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Properties Analysis

The chemical properties of this compound have been explored through DFT studies, which include conformational search, molecular (monomer and dimer) structure analysis, vibrational spectroscopy, and some electronic properties. These studies provide a comprehensive understanding of the electronic characteristics, optimized geometrical structures, and potential coordination sites for metal complex formation, offering valuable insights into the compound’s reactivity and applications in catalysis (Sienkiewicz-Gromiuk, 2018).

Scientific Research Applications

  • Synthesis and Characterization:

    • (Benzylthio)acetic acid has been synthesized with a 78% yield from benzyl chloride and thiourea and can form well-shaped crystals through slow solvent evaporation techniques. These crystals have been extensively studied using X-ray and powder diffraction, ATR-FTIR, 1H and 13C NMR, and TG/DSC techniques (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
  • Computational Studies:

    • Density Functional Theory (DFT) studies on this compound have been conducted to understand its conformational structure, molecular structure, vibrational spectroscopy, and electronic properties. These studies have provided insights into its potential coordination sites for metal complex formation (Sienkiewicz-Gromiuk, 2018).
  • Supramolecular Frameworks:

    • The co-crystallization of this compound with various compounds like proline, isonicotinamide, and tryptamine has led to the creation of noncovalent-bonded supramolecular frameworks. These frameworks have diverse stoichiometries and exhibit strong hydrogen bonding and other intermolecular interactions (Sienkiewicz-Gromiuk & Drzewiecka-Antonik, 2022).
  • Dye-Sensitized Solar Cells:

    • This compound derivatives, specifically Phenothiazinyl rhodanylidene acetic acid merocyanine dyes, have been synthesized and studied for use in dye-sensitized solar cells (DSSCs). These compounds have shown promising properties like low oxidation potential and high incident-photon-to-electron conversion efficiency (Meyer et al., 2012).
  • Organic Solar Cells:

    • Acetic acid, a related compound, has been used as an additive for ZnO layer processing in the improvement of inverted organic solar cells. This has enhanced the performance of these cells by increasing the transparency and conductivity of the ZnO film (Li et al., 2018).
  • Catalysis and Chemical Reactions:

    • This compound derivatives have been studied as CRTh2 receptor antagonists, indicating potential pharmaceutical applications (Pothier et al., 2012).
    • It has been involved in the synthesis of complexes with acetate ligands, impacting the optical properties of aryl-substituted benzothiazoles (Katlenok & Balashev, 2012).

Safety and Hazards

(Benzylthio)acetic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

2-benzylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLVTQRRKPBQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059273
Record name Benzylmercaptoacetic acid
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Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103-46-8
Record name 2-[(Phenylmethyl)thio]acetic acid
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Record name Benzylmercaptoacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Benzylthio)acetic acid
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Record name Acetic acid, 2-[(phenylmethyl)thio]-
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Record name Benzylmercaptoacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzylthio)acetic acid
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Record name (BENZYLTHIO)ACETIC ACID
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Synthesis routes and methods

Procedure details

1N aqueous sodium hydroxide solution (500 cc), cooled to a temperature of approximately 5° C., is added in the course of 1 hour to bromoacetic acid (70 g). The mixture obtained is added to a solution of phenylmethanethiol (50 g) and 1N aqueous sodium hydroxide solution (500 cc) in tetrahydrofuran (500 cc), and then heated to approximately 100° C. for 90 minutes. The mixture is cooled to a temperature in the region of 5° C. There are added 12N aqueous hydrochloric acid solution (100 cc) and then dichloromethane (3,000 cc) in the course of 30 minutes. The organic phase is separated off after settling has taken place, and the aqueous phase is extracted with dichloromethane (2×200 cc). The organic phases are combined, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue is recrystallized in boiling cyclohexane (50 cc). (Benzylthio)acetic acid (40.5 g), m.p. 58°-60° C., is obtained.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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